molecular formula C10H16ClF2NO2 B1477587 3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one CAS No. 2098115-13-8

3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B1477587
CAS No.: 2098115-13-8
M. Wt: 255.69 g/mol
InChI Key: PFROZNBHCPZZNZ-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one is a synthetic organic compound offered for research and development purposes. This molecule features a propan-1-one backbone functionalized with a chlorine atom at the 3-position, which is a functional group known in other compounds to act as an alkylating agent or as a synthetic intermediate for further derivatization . The structure is further characterized by a 4,4-difluoropyrrolidine moiety linked to the ketone, a motif that is often employed in medicinal chemistry to modulate the physicochemical properties, metabolic stability, and conformational profile of a molecule . The presence of an ethoxymethyl group on the pyrrolidine ring adds steric bulk and can influence the compound's solubility and overall pharmacokinetic behavior. Researchers may explore this compound as a key building block or intermediate in the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals. Its structure suggests potential applicability in creating candidates for various therapeutic areas. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF2NO2/c1-2-16-6-8-5-10(12,13)7-14(8)9(15)3-4-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFROZNBHCPZZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C(=O)CCCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one, with the CAS number 2098115-13-8, is a compound of interest due to its potential biological activities. This article synthesizes available data on its biological properties, including its chemical structure, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H16ClF2NO2C_{10}H_{16}ClF_2NO_2, with a molecular weight of 255.69 g/mol. The presence of a chloro group and difluoropyrrolidine moiety suggests potential interactions with biological targets, influencing its pharmacodynamics.

PropertyValue
CAS Number2098115-13-8
Molecular FormulaC₁₀H₁₆ClF₂NO₂
Molecular Weight255.69 g/mol

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that structurally related compounds possess significant antimicrobial properties against various pathogens. The presence of halogen atoms (chlorine and fluorine) often enhances these effects by increasing lipophilicity and interaction with microbial membranes.
  • Cytotoxicity : Preliminary studies suggest cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in tumor cells, indicating potential as anticancer agents.

Case Studies

  • In Vitro Studies : A study involving a related compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis. While specific data for this compound is limited, extrapolation from similar compounds suggests a potential for inducing cytotoxic effects through similar pathways.
  • In Vivo Studies : Animal model studies have indicated that compounds with the pyrrolidine structure can affect metabolic pathways, potentially altering drug metabolism and efficacy in vivo. The pharmacokinetics and bioavailability of this compound need further investigation to establish its therapeutic window.

Research Findings

While comprehensive data specifically on this compound is sparse, several studies on related compounds provide insights into its potential biological activity:

  • Anticancer Properties : Research has shown that pyrrolidine derivatives can inhibit cell proliferation in various cancer types through mechanisms such as cell cycle arrest and apoptosis induction.
  • Neuropharmacological Effects : Some derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Comparison with Similar Compounds

Key Observations:

Synthesis: Most analogs are synthesized via Friedel-Crafts acylation using AlCl₃, targeting aromatic or heteroaromatic rings . In contrast, the target compound’s pyrrolidine substituent suggests alternative routes, such as reacting 3-chloropropanoyl chloride with a pre-formed 2-(ethoxymethyl)-4,4-difluoropyrrolidine.

Substituent Effects: Aromatic vs. Heterocyclic: Analogs with aromatic rings (e.g., thiophene, dichlorophenyl) exhibit π-π interactions useful in small-molecule binding . Fluorine and Ethoxymethyl: The 4,4-difluoro substitution likely enhances metabolic stability and lipophilicity, while the ethoxymethyl group balances solubility .

Applications : Aromatic analogs are intermediates for cytotoxic agents or bioactive molecules , whereas the target compound’s structure aligns with kinase inhibitor scaffolds (e.g., pyrrolidine-containing drugs like crizotinib).

Reactivity and Functional Group Analysis

  • Chloro-Propanone Core: The α-chloroketone group in all compounds is electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). This reactivity is exploited in cyclization reactions, as seen in the synthesis of chromanones .
  • Pyrrolidine vs. Aromatic Rings: The pyrrolidine in the target compound may undergo ring-opening reactions or serve as a hydrogen-bond donor, unlike the inert aromatic rings in analogs.

Physicochemical Properties (Inferred)

  • Solubility : The ethoxymethyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., dichlorophenyl derivative) .
  • Stability: The 4,4-difluoropyrrolidine moiety may reduce susceptibility to oxidative metabolism, extending half-life relative to non-fluorinated compounds.

Research Implications and Gaps

Synthetic Flexibility : Friedel-Crafts acylation dominates for aromatic analogs, but the target compound requires tailored strategies for heterocyclic integration.

Drug Discovery Potential: The combination of fluorination and ethoxymethylation positions the compound as a candidate for optimizing pharmacokinetic profiles in lead optimization.

Further studies are needed to validate its synthesis, stability, and biological activity.

Preparation Methods

Chlorination of Propanone Derivatives

The synthesis often begins with a propanone precursor, which undergoes chlorination to introduce the 3-chloro substituent. According to patent CN109867587B, chlorination of 1,2-propanediol derivatives can be achieved via epichlorohydrin hydrolysis or glycerol chlorination methods under controlled temperature (45–75 °C) and pressure (0.5–1.5 MPa) conditions, often using phase transfer catalysts to improve yield and selectivity.

Parameter Conditions Notes
Temperature 45–75 °C Optimal for chlorination efficiency
Pressure 0.5–1.5 MPa Maintains reaction rate and selectivity
Catalyst Phase transfer catalysts (e.g., quaternary ammonium salts) Enhances chlorination and separation
Reaction Time 1.5–2.5 hours Ensures complete conversion

Introduction of the Ethoxymethyl Group

The ethoxymethyl substituent on the pyrrolidine nitrogen is typically introduced via alkylation reactions using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide). This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred.
  • Base: Mild bases like potassium carbonate or sodium hydride facilitate deprotonation of the pyrrolidine nitrogen.
  • Temperature: Ambient to moderate heating (25–60 °C) to balance reaction rate and selectivity.

Difluorination of Pyrrolidine Ring

The 4,4-difluoro substitution on the pyrrolidine ring is introduced using specialized fluorinating agents. Common reagents include:

  • Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride): For selective fluorination of ketones or alcohol precursors.
  • Selectfluor: For electrophilic fluorination under mild conditions.

The fluorination step typically follows the formation of the pyrrolidine ring and may require:

  • Low temperatures (-20 to 0 °C) to minimize side reactions.
  • Inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Controlled addition rates of fluorinating agents.

Representative Synthetic Route

A typical synthetic sequence to prepare 3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one is summarized below:

Step Reaction Conditions Outcome
1 Chlorination of 1,2-propanediol 45–75 °C, 0.5–1.5 MPa, phase transfer catalyst Formation of 3-chloro-1,2-propanediol intermediate
2 Cyclization to form pyrrolidine ring Acid/base catalysis, moderate heating Formation of pyrrolidine core
3 Alkylation with ethoxymethyl halide DMF, K2CO3, 25–60 °C Introduction of ethoxymethyl group
4 Difluorination at 4,4-positions DAST or Selectfluor, -20 to 0 °C, inert atmosphere Formation of 4,4-difluoropyrrolidine ring

Research Findings and Optimization

  • Catalyst Efficiency: Phase transfer catalysts significantly improve chlorination yields by facilitating the transfer of chloride ions into organic phases.
  • Temperature and Pressure Control: Maintaining moderate temperatures and pressures optimizes selectivity and reduces by-products during chlorination and cyclization steps.
  • Fluorination Selectivity: Use of mild fluorinating agents under low temperatures prevents over-fluorination and degradation of the pyrrolidine ring.
  • Purification: Post-reaction purification typically involves chromatographic techniques and crystallization to isolate the desired compound with high purity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Catalyst/Agent Notes
Chlorination Epichlorohydrin hydrolysis/glycerol chlorination 45–75 0.5–1.5 Phase transfer catalyst Controls chlorination efficiency
Cyclization Acid/base catalysis 40–80 Atmospheric Acid or base catalyst Forms pyrrolidine ring
Alkylation Ethoxymethyl chloride, K2CO3, DMF 25–60 Atmospheric Base Introduces ethoxymethyl group
Difluorination DAST or Selectfluor -20 to 0 Atmospheric Fluorinating agent Adds difluoro substituents selectively

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A one-step approach using a pyrrolidine precursor (e.g., 4,4-difluoropyrrolidin-2-ylmethanol) and 3-chloropropanoyl chloride in dichloromethane with triethylamine as a base is common. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate:acylating agent) are critical for minimizing side products like dimerization or over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., ethoxymethyl protons at δ 3.4–3.6 ppm, difluoropyrrolidine carbons at δ 105–110 ppm).
  • HPLC-MS : Retention time and molecular ion peak ([M+H]+^+) for purity assessment.
  • X-ray crystallography : Single-crystal analysis using SHELXL for absolute configuration validation, particularly to resolve stereochemical ambiguities in the pyrrolidine ring .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for derivatives with similar fluorinated pyrrolidine scaffolds?

  • Methodology : Discrepancies in bond lengths/angles (e.g., C-F vs. C-Cl interactions) often arise from torsional strain in the pyrrolidine ring. Employ:

  • High-resolution synchrotron data : To improve electron density maps.
  • Twinned refinement in SHELXL : For handling pseudo-merohedral twinning observed in fluorinated heterocycles.
  • DFT calculations : Compare experimental vs. computed geometries (e.g., using Gaussian09 with B3LYP/6-31G*) to validate distortions .

Q. How does the ethoxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The ethoxymethyl moiety acts as a steric shield, directing nucleophilic attack to the carbonyl carbon. Kinetic studies (e.g., using 19^{19}F NMR to monitor reaction progress) show that bulky nucleophiles (e.g., Grignard reagents) exhibit lower reactivity due to steric hindrance. Solvent polarity (e.g., DMF vs. THF) further modulates reaction rates by stabilizing transition states .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a dopamine reuptake inhibitor?

  • Methodology :

  • Radioligand binding assays : Use 3^3H-dopamine in transfected HEK293 cells expressing human dopamine transporters (hDAT).
  • Patch-clamp electrophysiology : Measure dopamine-induced currents in the presence of the compound to assess reuptake blockade.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses within hDAT’s active site, focusing on interactions with residues Ser149 and Asp476 .

Q. How do stereochemical variations in the pyrrolidine ring affect biological activity?

  • Methodology : Synthesize enantiomers via chiral resolution (e.g., using amylose-based HPLC columns) or asymmetric catalysis. Test each enantiomer in enzyme inhibition assays (e.g., monoamine oxidases) to correlate stereochemistry with IC50_{50} values. Circular dichroism (CD) spectra can further validate enantiomeric purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one

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